1-(3,4-Difluorophenyl)ethanol

CAS No.: 321318-21-2

Cat. No.: VC5595607

Molecular Formula: C8H8F2O

Molecular Weight: 158.148

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321318-21-2 |

|---|---|

| Molecular Formula | C8H8F2O |

| Molecular Weight | 158.148 |

| IUPAC Name | 1-(3,4-difluorophenyl)ethanol |

| Standard InChI | InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 |

| Standard InChI Key | WSIJRUFDDILTTN-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=C(C=C1)F)F)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

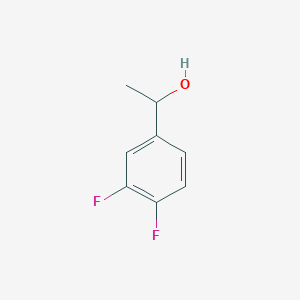

The IUPAC name for 1-(3,4-difluorophenyl)ethanol is 1-(3,4-difluorophenyl)ethanol, with the systematic name 1-(3,4-difluorophenyl)ethyl alcohol. Its structure consists of a benzene ring with fluorine atoms at the 3- and 4-positions and an ethanol moiety (-CHCHOH) attached to the 1-position (Figure 1).

Figure 1: Structural representation of 1-(3,4-difluorophenyl)ethanol.

Physicochemical Properties

While direct measurements for 1-(3,4-difluorophenyl)ethanol are sparse, data from structurally similar compounds—such as 2-amino-1-(3,4-difluorophenyl)ethanol (CAS 10145-04-7)—offer approximations :

The presence of fluorine atoms increases electronegativity and hydrogen-bonding potential, influencing solubility and reactivity. The hydroxyl group enables participation in esterification and etherification reactions.

Synthesis and Manufacturing

Biocatalytic Reduction

The most promising synthetic route for enantiomerically pure 1-(3,4-difluorophenyl)ethanol involves ketoreductase (KRED)-catalyzed asymmetric reduction of 1-(3,4-difluorophenyl)ethanone. This method mirrors processes used for analogous chlorinated compounds, such as (R)-2-chloro-1-(3,4-difluorophenyl)ethanol .

Reaction Scheme:

Key Process Parameters (from Chlorinated Analogues ):

-

Substrate Concentration: 100–500 g/L

-

Enzyme Loading: 2–50 g/L (KRED powder or whole cells)

-

Co-solvent: Isopropanol (10–30% v/v)

-

Temperature: 25–40°C

-

pH: 6.9–7.1

-

Conversion: >99%

-

Enantiomeric Excess (ee): >99.9%

Chemical Synthesis

Alternative chemical methods include:

-

Metal-Catalyzed Hydrogenation: Palladium or nickel catalysts reduce the corresponding ketone under hydrogen gas.

-

Borohydride Reduction: Sodium borohydride (NaBH) in ethanol or tetrahydrofuran (THF) at 0–25°C.

Applications in Pharmaceutical Intermediates

Role in Ticagrelor Synthesis

1-(3,4-Difluorophenyl)ethanol serves as a precursor to cyclopropane intermediates used in Ticagrelor, a P2Y receptor antagonist for acute coronary syndromes . The enantiopure alcohol undergoes cyclopropanation to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, a critical intermediate .

Key Advantages of Biocatalytic Routes :

-

High Stereoselectivity: Eliminates need for chiral chromatography.

-

Green Chemistry: Water-isopropanol solvent systems reduce waste.

-

Scalability: Demonstrated at hectogram to multi-kilogram scales.

Other Therapeutic Targets

Structural analogs of 1-(3,4-difluorophenyl)ethanol are investigated for:

-

Orexin Receptor Ligands: Modulators of sleep-wake cycles.

-

Kinase Inhibitors: Potential antitumor agents.

Industrial and Research Challenges

Process Optimization

-

Enzyme Stability: KRED deactivation at substrate concentrations >500 g/L .

-

Product Inhibition: Ethanol accumulation reduces reaction rates.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume